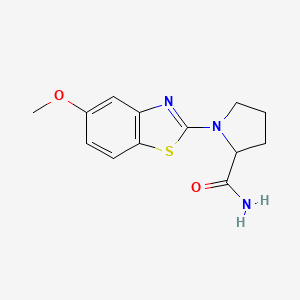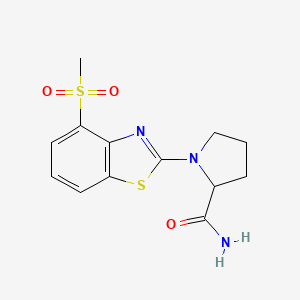![molecular formula C12H17BrN4O2S B6444290 N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549054-99-9](/img/structure/B6444290.png)
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (NBP) is a synthetic compound belonging to the class of cyclopropanesulfonamides. It is a small molecule that has recently emerged as a promising tool for biomedical research and drug discovery. NBP has been used in a variety of scientific applications, including drug design, protein engineering, and gene expression studies.
Mécanisme D'action
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide works by forming a covalent bond with a target protein or receptor. This binding alters the structure and activity of the target protein or receptor, leading to changes in its activity.
Biochemical and Physiological Effects
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been shown to interact with a variety of proteins and receptors, leading to changes in their activity. For example, N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has also been shown to modulate the activity of G-protein coupled receptors, which are involved in signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several advantages for lab experiments. It is easy to synthesize, and it is relatively inexpensive. Additionally, it is a small molecule, so it can easily penetrate cell membranes. However, N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can also be toxic, and it can cause off-target effects.
Orientations Futures
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has potential applications in a variety of areas. It could be used to develop new drugs, as it has been shown to interact with a variety of proteins and receptors. It could also be used to study gene expression, as it can be used to control gene expression levels. Additionally, N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide could be used to study signal transduction pathways, as it can modulate the activity of G-protein coupled receptors. Finally, N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide could be used to study the structure and function of proteins, as it can interact with target proteins and modify their activity.
Méthodes De Synthèse
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can be synthesized using a variety of methods. The most common method involves the reaction of bromopyrimidine and piperidin-3-yl cyclopropane sulfonamide in an aqueous medium. The resulting compound is purified by recrystallization and characterized by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been used in a variety of scientific applications. It has been used as a tool for drug design, as it has been shown to interact with a variety of proteins and receptors. It has also been used in protein engineering, as it can interact with target proteins and modify their activity. Additionally, N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been used in gene expression studies, as it can be used to control gene expression levels.
Propriétés
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVGMBSUMFERLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6444209.png)


![1-(4-methylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444230.png)
![1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444237.png)
![2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444243.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine](/img/structure/B6444251.png)
![6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444258.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine](/img/structure/B6444270.png)
![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine](/img/structure/B6444273.png)
![5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6444284.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B6444285.png)
![N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444300.png)
![4-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444306.png)